Methyl 3-bromo-2-hydroxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

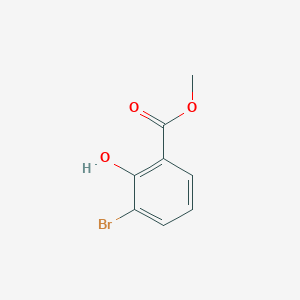

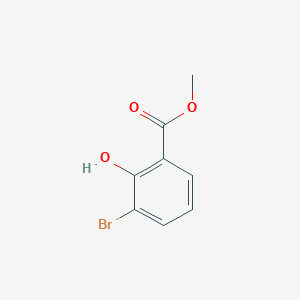

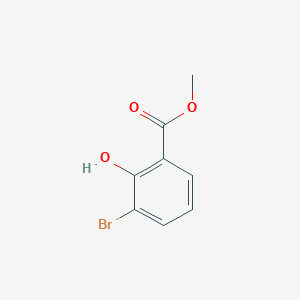

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromo-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHOTUVSKJWGMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90706842 | |

| Record name | Methyl 3-bromo-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90706842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28165-45-9 | |

| Record name | Methyl 3-bromo-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90706842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 3-bromo-2-hydroxybenzoate chemical properties

An In-depth Technical Guide to Methyl 3-bromo-2-hydroxybenzoate

Introduction

This compound, identified by CAS Number 28165-45-9, is a halogenated derivative of methyl salicylate.[1] It serves as a pivotal intermediate and building block in the field of organic synthesis.[2] With the molecular formula C₈H₇BrO₃ and a molecular weight of 231.04 g/mol , its structure incorporates a methyl ester, a phenolic hydroxyl group, and a bromine atom on a benzene ring.[3] This strategic arrangement of functional groups imparts a versatile reactivity profile, making it a valuable precursor in the synthesis of complex molecules, particularly within the pharmaceutical and material science sectors.[2] This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthesis, reactivity, and safe handling protocols, tailored for researchers and professionals in drug development.

Physicochemical and Spectroscopic Profile

The precise characterization of a chemical entity is fundamental to its application in research and development. The properties of this compound are summarized below.

Core Chemical Properties

A compilation of the key identifiers and physical properties for this compound is presented in the table below. It is important to note that while some physical properties like melting and boiling points are not consistently reported across all databases, the available data provides a foundational reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | Methyl 3-Bromosalicylate, 3-Bromo-2-Hydroxybenzoic Acid Methyl Ester | [3] |

| CAS Number | 28165-45-9 | [1] |

| Molecular Formula | C₈H₇BrO₃ | [1] |

| Molecular Weight | 231.04 g/mol | [1] |

| Monoisotopic Mass | 229.95786 Da | [4] |

| Appearance | Solid | [5] |

| Melting Point | 277-278 °C | [2] |

| Predicted XlogP | 3.0 | [4] |

Note: The reported melting point of 277-278 °C appears unusually high and may require experimental verification.

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. While experimental spectra are lot-specific, the following section details the expected spectroscopic characteristics based on its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments of the protons.

-

-OCH₃ (Methyl Ester): A singlet peak expected around 3.9 ppm.

-

Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (approx. 6.8-7.8 ppm). Their specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) depend on the electronic effects of the hydroxyl, bromo, and ester groups. For the parent compound, methyl 2-hydroxybenzoate, these protons resonate between 6.8 and 7.8 ppm.[6]

-

-OH (Phenolic Hydroxyl): A broad singlet that can appear over a wide chemical shift range, often downfield, and its position is concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton.

-

C=O (Ester Carbonyl): Expected to be the most downfield signal, typically in the range of 165-175 ppm.

-

Aromatic Carbons: Six distinct signals are expected in the 110-160 ppm region. The carbon attached to the hydroxyl group will be shifted downfield, while the carbon bearing the bromine atom will also show a characteristic shift.

-

-OCH₃ (Methyl Carbon): A signal expected in the upfield region, around 50-55 ppm.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.

-

O-H Stretch (Phenolic): A broad absorption band is expected in the region of 3100-3500 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.[7]

-

C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group is expected just below 3000 cm⁻¹ (e.g., ~2955 cm⁻¹).[7]

-

C=O Stretch (Ester): A strong, sharp absorption band is anticipated in the range of 1680-1730 cm⁻¹, which is characteristic of an α,β-unsaturated or aromatic ester.

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Ester and Phenol): Strong bands are expected between 1000-1300 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass and fragmentation of the molecule.

-

Molecular Ion Peak: The spectrum will show a characteristic pair of peaks for the molecular ion due to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br), which have a near 1:1 natural abundance. These peaks will appear at m/z values corresponding to [C₈H₇⁷⁹BrO₃]⁺ and [C₈H₇⁸¹BrO₃]⁺.[4]

-

Fragmentation: Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Synthesis and Reactivity

Understanding the synthesis and reactivity of this compound is key to its effective use as a chemical intermediate.

Synthetic Pathways

The primary route for synthesizing this compound involves the esterification of its parent carboxylic acid, 3-bromo-2-hydroxybenzoic acid. An alternative approach is the direct, regioselective bromination of methyl salicylate.

Caption: Synthetic routes to this compound.

The hydroxyl group of methyl salicylate is a strongly activating ortho-, para-director, while the methyl ester is a deactivating meta-director. The combined influence directs the incoming bromine electrophile to the positions ortho and para to the hydroxyl group. The 3-position is one of the activated sites, leading to the desired product.

Key Chemical Reactivity

The molecule's functionality allows for a range of chemical transformations, making it a versatile building block.

-

Phenolic Hydroxyl Group: Can undergo O-alkylation or O-acylation to introduce various substituents. It also imparts slight acidity to the molecule.

-

Ester Group: Susceptible to hydrolysis (acidic or basic) to yield the parent carboxylic acid. It can also be converted to amides via aminolysis or reduced to an alcohol.

-

Aromatic Ring & C-Br Bond: The electron-rich aromatic ring can undergo further electrophilic substitution, although the existing substituents will influence the position and reactivity. The carbon-bromine bond is a key site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon or carbon-heteroatom bonds, which is a cornerstone of modern drug discovery.

Caption: Principal reactivity pathways for this compound.

Applications in Drug Development and Research

As a fine chemical intermediate, this compound is primarily utilized in the synthesis of more complex molecules.[2] Its utility in drug discovery stems from its capacity to serve as a scaffold that can be elaborated through reactions at its three distinct functional sites. The presence of the bromine atom is particularly significant, as it allows for the introduction of diverse molecular fragments via cross-coupling reactions, a common strategy for building libraries of potential drug candidates and for the synthesis of active pharmaceutical ingredients (APIs).

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several hazard statements.

GHS Hazard Information

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3][8]

-

GHS Pictogram: GHS07 (Exclamation Mark).[3]

-

Signal Word: Warning.[3]

Recommended Safety Protocols

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[9]

-

Handling: Avoid breathing dust, fumes, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[8][9]

-

Storage: Store in a cool, well-ventilated place. Keep the container tightly closed and store locked up.[9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9]

Experimental Protocols

The following protocols are illustrative and should be adapted and optimized based on specific laboratory conditions and scales.

Protocol 1: Synthesis via Fischer Esterification

Objective: To synthesize this compound from 3-bromo-2-hydroxybenzoic acid.

Materials:

-

3-bromo-2-hydroxybenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

To a round-bottom flask, add 3-bromo-2-hydroxybenzoic acid (1.0 eq).

-

Add an excess of anhydrous methanol (e.g., 10-20 eq) to serve as both reagent and solvent.

-

While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent like ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Protocol 2: Synthesis via Bromination of Methyl Salicylate

Objective: To synthesize this compound by direct bromination.

Materials:

-

Methyl 2-hydroxybenzoate (methyl salicylate)

-

Liquid bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Solvent (e.g., glacial acetic acid or dichloromethane)

-

Sodium thiosulfate solution

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.

Procedure:

-

Dissolve methyl salicylate (1.0 eq) in the chosen solvent (e.g., glacial acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent dropwise over 30-60 minutes, maintaining the low temperature. A patent for a similar reaction suggests a temperature range of -10 °C to 50 °C.[10]

-

After the addition is complete, allow the reaction to stir at room temperature for several hours or until TLC indicates the consumption of the starting material.

-

Quench the reaction by adding a saturated solution of sodium thiosulfate to neutralize any unreacted bromine.

-

Proceed with an aqueous workup. If dichloromethane was used, wash the organic layer with water and brine. If acetic acid was used, it may need to be neutralized and the product extracted with an organic solvent.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product, which may contain isomers, by column chromatography or recrystallization.

References

- 1. scbt.com [scbt.com]

- 2. nbinno.com [nbinno.com]

- 3. americanelements.com [americanelements.com]

- 4. PubChemLite - this compound (C8H7BrO3) [pubchemlite.lcsb.uni.lu]

- 5. 3-Bromo-2-hydroxy-5-methylbenzoic acid | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 3-bromo-2-hydroxybenzoate

Foreword: Unveiling a Versatile Synthetic Scaffold

In the landscape of modern organic synthesis and medicinal chemistry, the strategic value of a molecule is often defined by its functional group tolerance and its capacity to serve as a versatile scaffold for diversification. Methyl 3-bromo-2-hydroxybenzoate (CAS No. 28165-45-9) stands as a prime exemplar of such a building block. Its deceptively simple structure, a substituted salicylic acid derivative, belies a rich chemical reactivity profile. The orthogonal nature of its three key functional groups—a phenolic hydroxyl, a methyl ester, and an aryl bromide—provides chemists with a powerful tool for constructing complex molecular architectures. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of this compound, moving beyond mere data recitation to explain the causal relationships that govern its synthesis, reactivity, and application.

Core Physicochemical & Structural Characteristics

This compound is a solid at room temperature, a characteristic that simplifies handling and weighing operations in a laboratory setting.[1] Its core properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 28165-45-9 | [2][3][4] |

| Molecular Formula | C₈H₇BrO₃ | [2][4] |

| Molecular Weight | 231.04 g/mol | [1][2][4] |

| Appearance | Solid | [1] |

| Melting Point | 277-278 °C | [1][5] |

| Boiling Point | 238.8 ± 20.0 °C (Predicted) | [5] |

| Storage | Room temperature, in a well-ventilated, dry place | [2][6] |

Structural Representation

The molecule's architecture is key to its utility. The intramolecular hydrogen bond between the phenolic hydroxyl group and the ester's carbonyl oxygen imparts significant conformational rigidity and influences the molecule's electronic properties.

Caption: Chemical structure of this compound.

Spectroscopic Profile: A Guide to Characterization

Confirming the identity and purity of this compound is paramount. The following analysis provides an expert interpretation of its expected spectroscopic signatures, which serves as a self-validating system for experimental characterization.

-

¹H NMR Spectroscopy: The proton NMR spectrum is highly informative. The methyl ester protons (-OCH₃) will appear as a sharp singlet, typically around δ 3.9 ppm.[7] The phenolic hydroxyl proton (-OH) will be a broad singlet at a significantly downfield shift (potentially > δ 10 ppm) due to intramolecular hydrogen bonding and its acidic nature.[8] The three aromatic protons will appear in the δ 6.8-8.0 ppm region, with splitting patterns dictated by their coupling constants (ortho, meta).

-

¹³C NMR Spectroscopy: The carbon spectrum will show eight distinct signals. The ester carbonyl carbon will be the most downfield signal, typically around δ 165-170 ppm. The aromatic carbons will resonate in the δ 110-160 ppm range, with the carbon attached to the hydroxyl group being the most deshielded among the ring carbons. The methyl carbon of the ester will be the most upfield signal, around δ 52 ppm.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum provides a clear fingerprint of the key functional groups.

-

O-H Stretch: A very broad absorption band is expected in the range of 3200-2600 cm⁻¹ due to the strongly hydrogen-bonded phenolic hydroxyl group.[9]

-

C-H Stretch: A peak around 2955 cm⁻¹ will correspond to the C-H stretching of the methyl group.[9]

-

C=O Stretch: The ester carbonyl stretch will appear as a strong, sharp peak. Due to conjugation with the aromatic ring and the intramolecular hydrogen bond, this peak is shifted to a lower wavenumber, typically around 1680 cm⁻¹.[9]

-

C-O Stretch: Multiple C-O stretching bands will be visible between 1300-1100 cm⁻¹.[9]

-

-

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ will be observed at m/z 231. A characteristic [M+2]⁺ peak of nearly equal intensity at m/z 233 will also be present, which is the definitive signature of a monobrominated compound due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. Common fragmentation pathways include the loss of the methoxy radical (•OCH₃) to give a peak at m/z 200/202 and the loss of the entire methoxycarbonyl group (•COOCH₃) to yield a fragment at m/z 172/174.

Synthesis & Reactivity: A Chemist's Perspective

Understanding the synthesis and reactivity of this compound is crucial for its effective utilization. The causality behind synthetic choices and the molecule's predictable reactivity patterns are key to its role as a building block.

Synthetic Pathways

There are two primary and logical routes to synthesize this compound, each starting from a readily available precursor.

-

Electrophilic Bromination of Methyl Salicylate: This is arguably the most direct approach. The hydroxyl group of methyl 2-hydroxybenzoate (methyl salicylate) is a powerful ortho-, para-directing and activating group for electrophilic aromatic substitution. The ester group is a meta-directing deactivator. The combined electronic effects strongly favor substitution at the positions ortho and para to the hydroxyl group. Since the para position (C-5) is sterically more accessible, it is also a potential site of reaction. However, careful control of reaction conditions allows for selective bromination at the C-3 position.

-

Fischer Esterification of 3-Bromo-2-hydroxybenzoic Acid: This classic method involves reacting the parent carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.[10] The reaction is an equilibrium process, and is typically driven to completion by using a large excess of methanol.[10]

References

- 1. nbinno.com [nbinno.com]

- 2. calpaclab.com [calpaclab.com]

- 3. americanelements.com [americanelements.com]

- 4. scbt.com [scbt.com]

- 5. Lachin this compound CAS:28165-45-9 Konpayi fabrikasyon - Egzanp gratis - Alfa Chimik [ht.alfachemsp.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. rsc.org [rsc.org]

- 8. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to Methyl 3-bromo-2-hydroxybenzoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-2-hydroxybenzoate is a halogenated derivative of methyl salicylate, a versatile building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom ortho to the ester and meta to the hydroxyl group, imparts specific reactivity and properties that make it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors. The strategic placement of the bromine atom allows for further functionalization through various cross-coupling reactions, while the phenolic hydroxyl and methyl ester groups offer sites for a range of chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and an exploration of its current and potential applications in drug discovery and development.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry. While experimental data for this specific isomer is not extensively reported, properties can be inferred from structurally related compounds and supplier specifications.

| Property | Value | Source/Notes |

| Molecular Formula | C₈H₇BrO₃ | [1][2] |

| Molecular Weight | 231.04 g/mol | [1][2] |

| CAS Number | 28165-45-9 | [1] |

| Appearance | White to off-white or pale yellow solid | General observation for similar aromatic compounds. |

| Melting Point | Data not consistently available. The related isomer, Methyl 3-bromo-4-hydroxybenzoate, has a melting point of 104.0-110.0 °C.[3] | It is crucial to determine the melting point of a specific batch experimentally for characterization. |

| Boiling Point | Not reported. Expected to be high due to the molecular weight and polar functional groups. | Decomposition may occur at high temperatures. |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, acetone, ethyl acetate, and dichloromethane. Sparingly soluble in water. | Based on the properties of methyl salicylate and other substituted benzoates.[4] |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-Bromo-2-hydroxybenzoic acid methyl ester, Methyl 3-bromosalicylate | [2] |

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the hydroxyl proton.

-

Aromatic Protons (3H): The three protons on the benzene ring will appear as a complex splitting pattern in the aromatic region (typically δ 6.8 - 8.0 ppm). The exact chemical shifts and coupling constants will depend on the electronic effects of the bromine, hydroxyl, and methyl ester groups.

-

Methyl Protons (3H): A singlet corresponding to the three protons of the methyl ester group will be observed, likely in the range of δ 3.8 - 4.0 ppm.

-

Hydroxyl Proton (1H): A broad singlet for the phenolic hydroxyl proton is expected. Its chemical shift can vary significantly (δ 5.0 - 12.0 ppm) depending on the solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon: The ester carbonyl carbon will appear as a singlet at a downfield chemical shift, typically in the range of δ 165 - 175 ppm.

-

Aromatic Carbons (6C): Six distinct signals are expected for the aromatic carbons. The carbon bearing the hydroxyl group will be shifted downfield (δ 150 - 160 ppm), while the carbon attached to the bromine atom will also be influenced.

-

Methyl Carbon: The carbon of the methyl ester group will resonate at approximately δ 50 - 55 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic functionalities.

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.[5]

-

C-H Stretch (aromatic and aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.[6]

-

C=O Stretch: A strong, sharp absorption band corresponding to the ester carbonyl group will be present in the range of 1680-1740 cm⁻¹.

-

C=C Stretch (aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.

-

C-O Stretch: The C-O stretching vibrations of the ester and the phenol will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

-

C-Br Stretch: A weak to medium absorption in the lower frequency region of the fingerprint region (typically 500-700 cm⁻¹) can be attributed to the carbon-bromine bond.

Synthesis and Reactivity

This compound can be synthesized through several routes, primarily involving the bromination of a suitable precursor or the esterification of the corresponding carboxylic acid.

Proposed Synthesis: Esterification of 3-Bromo-2-hydroxybenzoic Acid

A straightforward and common method for the synthesis of this compound is the Fischer-Speier esterification of 3-Bromo-2-hydroxybenzoic acid. This acid-catalyzed reaction with methanol provides the desired methyl ester.

References

- 1. scbt.com [scbt.com]

- 2. americanelements.com [americanelements.com]

- 3. Methyl 3-bromo-4-hydroxybenzoate, 98% 50 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

A Technical Guide to Methyl 3-bromo-2-hydroxybenzoate for Advanced Research

Abstract

This technical guide provides a comprehensive overview of Methyl 3-bromo-2-hydroxybenzoate, a key chemical intermediate in organic synthesis and pharmaceutical development. The document delineates the compound's definitive nomenclature, physicochemical properties, validated synthesis protocols, and detailed spectroscopic characterization. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this guide serves as a practical and trustworthy resource for professionals in the field. It includes detailed experimental workflows, tabulated data for easy reference, and visual diagrams to clarify complex processes, ensuring both scientific rigor and practical applicability.

Nomenclature and Structural Elucidation

The unequivocal identification of a chemical entity is foundational to all subsequent research. The compound commonly referred to as this compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines.

IUPAC Name: This compound [1][2]

This name is derived by identifying the parent structure as benzoic acid, which is esterified with methanol (giving "methyl benzoate"). The principal functional group, the ester, dictates the suffix. The substituents on the benzene ring are then named and numbered, with the carbon attached to the ester group designated as position 1. This results in the hydroxyl group (-OH) at position 2 and the bromine atom (-Br) at position 3.

Chemical Structure:

Caption: 2D representation of this compound.

Physicochemical and Safety Data

A thorough understanding of a compound's physical properties and safety profile is critical for its effective and safe handling in a laboratory setting. This data informs decisions on storage, solvent selection, and personal protective equipment (PPE).

Key Properties

The properties of this compound are summarized below. This compound typically presents as a solid at room temperature.[3]

| Property | Value | Source |

| CAS Number | 28165-45-9 | [1][3][4] |

| Molecular Formula | C₈H₇BrO₃ | [1][5] |

| Molecular Weight | 231.04 g/mol | [5][6] |

| Physical Form | White to Gray to Yellow Solid | [3] |

| Purity | Typically ≥98% | [3] |

| Storage | Sealed in dry, room temperature conditions | [3] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Exposure Protocol:

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[8]

-

Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. If eye irritation persists, get medical advice.[8]

-

Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

It is imperative to handle this compound in a well-ventilated area, preferably a fume hood, while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Synthesis Protocol: Fischer-Speier Esterification

The most direct and widely adopted method for synthesizing this compound is through the acid-catalyzed esterification of its carboxylic acid precursor, 3-bromo-2-hydroxybenzoic acid. This reaction, a classic Fischer-Speier esterification, is reliable and scalable.

Reaction: 3-bromo-2-hydroxybenzoic acid + Methanol --(H₂SO₄)--> this compound + Water

Causality of Experimental Design:

-

Reactant Choice: Starting with the corresponding carboxylic acid (3-Bromo-2-hydroxybenzoic Acid, CAS 3883-95-2) is the most convergent approach.[9]

-

Reagent (Methanol): Methanol serves as both the reactant and the solvent. Using it in large excess drives the reaction equilibrium towards the product side, maximizing the yield as per Le Châtelier's principle.

-

Catalyst (H₂SO₄): A strong acid catalyst like concentrated sulfuric acid is essential to protonate the carbonyl oxygen of the carboxylic acid. This step significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a practical rate. The reflux condenser prevents the loss of the volatile methanol solvent.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-2-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid).

-

Catalyst Addition: Place the flask in an ice-water bath. Slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring solution.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Quenching and Extraction: After cooling to room temperature, pour the reaction mixture into a beaker containing ice water. The product may precipitate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of methanol used).

-

Washing: Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.[10]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by flash column chromatography on silica gel (eluting with a heptane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Spectroscopic Characterization

Structural confirmation and purity assessment are achieved through a combination of spectroscopic techniques. The expected data for this compound are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): The proton NMR spectrum will show distinct signals for the aromatic protons, the hydroxyl proton, and the methyl ester protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents.

| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale |

| -OH | ~10.5-11.5 | Singlet (broad) | 1H | Deshielded phenolic proton, often broad due to exchange. |

| Ar-H (ortho to -Br) | ~7.8 - 8.0 | Doublet (d) | 1H | Deshielded by adjacent electron-withdrawing bromine and ester. |

| Ar-H (para to -Br) | ~7.4 - 7.6 | Triplet (t) | 1H | Influenced by coupling to two adjacent aromatic protons. |

| Ar-H (ortho to -OH) | ~6.9 - 7.1 | Doublet (d) | 1H | Shielded by the electron-donating hydroxyl group. |

| -COOCH₃ | ~3.9 | Singlet (s) | 3H | Characteristic region for methyl ester protons; no adjacent protons to couple with.[11] |

¹³C NMR (Carbon NMR): The proton-decoupled ¹³C NMR spectrum will show eight distinct signals corresponding to the eight unique carbon atoms in the molecule.

| Carbon Assignment | Expected δ (ppm) | Rationale |

| C =O (Ester) | ~168-172 | Typical chemical shift for an ester carbonyl carbon. |

| Ar-C -OH | ~155-160 | Aromatic carbon attached to the highly electronegative oxygen. |

| Ar-C -COOCH₃ | ~115-120 | Quaternary carbon attached to the ester group. |

| Ar-C -Br | ~110-115 | Aromatic carbon directly bonded to bromine. |

| Ar-C H | ~120-138 | Three distinct signals for the aromatic CH carbons. |

| -COOC H₃ | ~52-55 | Characteristic region for the methyl carbon of a methyl ester. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.

| Functional Group | Wavenumber (cm⁻¹) | Appearance | Rationale |

| O-H Stretch (Phenol) | 3100-3400 | Broad | Broadness is due to hydrogen bonding.[12] |

| C-H Stretch (Aromatic) | 3000-3100 | Sharp | Characteristic of sp² C-H bonds. |

| C-H Stretch (Aliphatic) | 2850-3000 | Sharp | From the methyl ester group.[13] |

| C=O Stretch (Ester) | 1680-1710 | Strong, Sharp | Conjugation with the aromatic ring lowers the frequency from a typical ester (~1740 cm⁻¹). |

| C=C Stretch (Aromatic) | 1450-1600 | Medium-Strong | Multiple bands are characteristic of the benzene ring. |

| C-O Stretch (Ester) | 1200-1300 | Strong | Asymmetric C-O-C stretch. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

-

Parent Molecular Ion ([M]⁺): A prominent peak will be observed at m/z corresponding to the molecular weight. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), a characteristic M+2 peak will be present with nearly equal intensity to the M⁺ peak.

-

m/z for C₈H₇⁷⁹BrO₃⁺ ≈ 230

-

m/z for C₈H₇⁸¹BrO₃⁺ ≈ 232

-

-

Key Fragmentation Pattern: A common fragmentation is the loss of the methoxy radical (•OCH₃) from the parent ion.

-

[M - 31]⁺: A peak at m/z ≈ 199/201, corresponding to the [HOC₆H₃BrCO]⁺ acylium ion. This is often a very stable and abundant fragment ion.[14]

-

Applications in Research and Development

This compound is not an end product but a valuable building block in organic synthesis. Its utility stems from the orthogonal reactivity of its functional groups.

-

Pharmaceutical Synthesis: It serves as a precursor for more complex molecules, particularly in the synthesis of selective inhibitors and other biologically active compounds. The bromine atom can be used in cross-coupling reactions (e.g., Suzuki, Heck) to build larger molecular scaffolds.

-

Material Science: The substituted benzene ring structure makes it a candidate for incorporation into polymers or functional materials where specific electronic or physical properties are desired.

-

Chemical Research: It is a versatile intermediate for developing novel synthetic methodologies and exploring structure-activity relationships in medicinal chemistry.[15]

Conclusion

This compound is a well-defined chemical intermediate with established protocols for its synthesis and characterization. This guide has provided a detailed, scientifically-grounded framework for its use in a research setting. By understanding its nomenclature, properties, synthesis logic, and spectroscopic signatures, researchers can confidently and safely incorporate this compound into their synthetic workflows to advance projects in drug discovery, material science, and beyond. Adherence to the safety protocols outlined is paramount for responsible laboratory practice.

References

- 1. americanelements.com [americanelements.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound | 28165-45-9 [sigmaaldrich.com]

- 4. This compound | 28165-45-9 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. 28165-45-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. fishersci.com [fishersci.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 11. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. researchgate.net [researchgate.net]

- 14. Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis of Methyl 3-bromo-2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of methyl 3-bromo-2-hydroxybenzoate, a valuable intermediate in the pharmaceutical and fine chemical industries. This document explores the primary synthetic pathways, delving into the mechanistic intricacies that govern regioselectivity. Detailed, field-proven protocols for the synthesis of the precursor, 3-bromo-2-hydroxybenzoic acid, via a regioselective Sandmeyer reaction, and its subsequent esterification are presented. Furthermore, this guide includes a thorough characterization of the final product, process optimization insights, and critical safety considerations.

Introduction

This compound, also known as methyl 3-bromosalicylate, is a key building block in the synthesis of a variety of more complex organic molecules. Its utility is prominent in the development of novel pharmaceutical agents and other specialty chemicals. The precise placement of the bromine atom at the 3-position of the salicylic acid framework is crucial for its subsequent reactivity and the final structure of the target molecules.

This guide focuses on a reliable and regioselective synthetic approach, eschewing methods that yield isomeric mixtures. The primary strategy detailed herein involves a two-step process: the synthesis of 3-bromo-2-hydroxybenzoic acid followed by its esterification. This approach offers superior control over the final product's constitution.

Strategic Synthesis Overview

The synthesis of this compound can be approached through two main retrosynthetic pathways. However, as will be discussed, one route provides a more controlled and regioselective outcome.

Figure 1: Retrosynthetic analysis of this compound highlighting the two primary synthetic routes.

Direct bromination of methyl salicylate (Route 2) often leads to a mixture of products, with the 5-bromo isomer being a significant byproduct due to the directing effects of the hydroxyl and ester groups. Therefore, this guide will focus on the more regioselective approach outlined in Route 1.

Synthesis of 3-Bromo-2-hydroxybenzoic Acid via Sandmeyer Reaction

The key to a successful synthesis of the target ester is the regioselective preparation of the 3-bromo-2-hydroxybenzoic acid precursor. Direct bromination of salicylic acid is often unselective. A more controlled approach involves the use of a Sandmeyer reaction starting from 3-amino-2-hydroxybenzoic acid.[1][2]

Mechanism of the Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for the substitution of an aromatic amino group with a variety of nucleophiles, including halides, via a diazonium salt intermediate.[3][4] The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[3]

-

Diazotization: The primary aromatic amine is treated with a nitrous acid source (typically sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.

-

Radical Formation: A copper(I) halide catalyst facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas.

-

Halogen Transfer: The aryl radical then abstracts a halogen atom from a copper(II) halide species, yielding the desired aryl halide and regenerating the copper(I) catalyst.

Figure 2: Mechanism of the Sandmeyer reaction for the synthesis of 3-bromo-2-hydroxybenzoic acid.

Detailed Experimental Protocol for 3-Bromo-2-hydroxybenzoic Acid

Materials:

-

3-Amino-2-hydroxybenzoic acid

-

Sodium nitrite (NaNO₂)

-

Hydrobromic acid (HBr, 48%)

-

Copper(I) bromide (CuBr)

-

Distilled water

-

Ice

-

Sodium bisulfite

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-amino-2-hydroxybenzoic acid (1 equivalent) in a mixture of hydrobromic acid and water at 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. The temperature should be maintained below 10 °C initially and then allowed to warm to room temperature.

-

Nitrogen gas evolution should be observed. Continue stirring for 1-2 hours at room temperature after the addition is complete.

-

-

Work-up and Purification:

-

Heat the reaction mixture to 50-60 °C for 30 minutes to ensure complete decomposition of any remaining diazonium salt.

-

Cool the mixture to room temperature and extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with a dilute solution of sodium bisulfite to remove any excess bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromo-2-hydroxybenzoic acid.

-

The crude product can be purified by recrystallization from a suitable solvent such as water or an ethanol/water mixture.

-

Synthesis of this compound via Fischer Esterification

With the regioselectively synthesized 3-bromo-2-hydroxybenzoic acid in hand, the final step is the esterification to yield the methyl ester. The Fischer esterification is a classic and effective method for this transformation.[1][5][6]

Mechanism of Fischer Esterification

Fischer esterification is an acid-catalyzed nucleophilic acyl substitution reaction.[6]

-

Protonation of the Carbonyl: The carboxylic acid is protonated by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.

-

Nucleophilic Attack: The alcohol (methanol) acts as a nucleophile and attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

Figure 3: Mechanism of the Fischer esterification.

Detailed Experimental Protocol for this compound

Materials:

-

3-Bromo-2-hydroxybenzoic acid

-

Anhydrous methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Ethyl acetate or Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve 3-bromo-2-hydroxybenzoic acid (1.0 equivalent) in a large excess of anhydrous methanol (which also serves as the solvent).

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) with stirring.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate or diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer carefully with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid.[7]

-

Wash the organic layer with brine, then dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the pure product.[8]

-

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₈H₇BrO₃[8] |

| Molecular Weight | 231.04 g/mol [8] |

| Appearance | White to off-white solid |

| Melting Point | 65-68 °C |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~10.8 (s, 1H, -OH), 7.85 (dd, 1H, Ar-H), 7.50 (dd, 1H, Ar-H), 6.90 (t, 1H, Ar-H), 3.95 (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~170.0 (C=O), 158.0 (C-OH), 138.0 (Ar-CH), 128.0 (Ar-CH), 120.0 (Ar-CH), 115.0 (C-Br), 113.0 (C-COOCH₃), 52.5 (-OCH₃) |

| IR (KBr, cm⁻¹) | ~3200 (br, O-H), ~2950 (C-H), ~1680 (C=O, ester), ~1250 (C-O)[9] |

| Mass Spec (EI) | m/z 230/232 (M⁺), 199/201 (M⁺ - OCH₃) |

Note: NMR and IR spectral data are approximate and may vary slightly based on the solvent and instrument used.

Process Optimization and Safety Considerations

Optimization

-

Esterification: To drive the Fischer esterification towards completion, a large excess of methanol is used. Alternatively, water can be removed azeotropically using a Dean-Stark apparatus with a suitable solvent like toluene, although this complicates the workup.[5]

-

Catalyst: While sulfuric acid is a common and effective catalyst for Fischer esterification, other acid catalysts such as p-toluenesulfonic acid (p-TsOH) can also be used.[7]

-

Purification: For high purity, column chromatography is recommended. Recrystallization is a viable alternative for larger-scale purification.

Safety Considerations

-

Bromine and Hydrobromic Acid: These are highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Sodium Nitrite: This is an oxidizing agent and is toxic if ingested. Avoid contact with acidic solutions, which can release toxic nitrogen oxides.

-

Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive. Add it slowly and carefully to methanol, as the dilution is exothermic.

-

Diazonium Salts: Aromatic diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.

-

Solvents: Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during its use. Dichloromethane is a suspected carcinogen and should be handled with care in a fume hood.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process involving the regioselective synthesis of 3-bromo-2-hydroxybenzoic acid via a Sandmeyer reaction, followed by Fischer esterification. This approach provides excellent control over the regiochemistry, leading to a high-purity product. The detailed protocols and mechanistic insights provided in this guide offer a robust framework for researchers and drug development professionals to successfully synthesize this important chemical intermediate. Adherence to the outlined safety precautions is paramount throughout the synthetic process.

References

- 1. prepchem.com [prepchem.com]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 5-Bromosalicylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. benchchem.com [benchchem.com]

- 9. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

A Comprehensive Technical Guide to Methyl 3-bromo-2-hydroxybenzoate: Synthesis, Characterization, and Synthetic Utility

Abstract

Methyl 3-bromo-2-hydroxybenzoate, identified by CAS Number 28165-45-9, is a polysubstituted aromatic compound of significant interest to the chemical research and drug development sectors.[1][2] Its unique arrangement of a methyl ester, a phenolic hydroxyl group, and a bromine atom on a benzene ring makes it a versatile and valuable building block for the synthesis of more complex molecular architectures.[2] This guide provides an in-depth analysis of its structural formula, physicochemical properties, reliable synthetic protocols, and comprehensive characterization data. Furthermore, it explores the compound's reactivity profile and highlights its application as a key intermediate, particularly in the synthesis of medicinally relevant scaffolds such as substituted benzophenones. This document is intended for researchers, chemists, and drug development professionals seeking a detailed technical understanding of this important chemical entity.

Core Compound Identity and Physicochemical Properties

This compound is a solid, crystalline compound at room temperature.[3] The strategic placement of its functional groups—an ortho-hydroxyl group to the ester, and a meta-bromo substituent—governs its chemical behavior and synthetic potential. The ortho-hydroxyl group can engage in intramolecular hydrogen bonding with the ester's carbonyl oxygen, influencing its physical properties and reactivity.

Table 1: Key Identifiers and Physicochemical Data

| Parameter | Value | Reference(s) |

| CAS Number | 28165-45-9 | [1][3][4] |

| Molecular Formula | C₈H₇BrO₃ | [1] |

| Molecular Weight | 231.04 g/mol | [1][2] |

| IUPAC Name | This compound | |

| Synonyms | 3-Bromo-2-hydroxybenzoic acid methyl ester | [3] |

| Physical Form | White to yellow solid/powder | |

| Melting Point | 277-278 °C | [2] |

| Storage | Sealed in dry, room temperature conditions | [3][4] |

Structural Formula:

Figure 1: Structural formula of this compound.

Synthesis and Purification

The most direct and reliable synthesis of this compound is through the acid-catalyzed esterification of its corresponding carboxylic acid, 3-bromo-2-hydroxybenzoic acid. This method, a classic Fischer-Speier esterification, is favored for its straightforward execution and use of readily available reagents.

Recommended Synthetic Protocol: Fischer-Speier Esterification

This protocol details a self-validating system for synthesizing and purifying the target compound, with checkpoints for reaction monitoring.

Materials:

-

3-bromo-2-hydroxybenzoic acid

-

Methanol (Anhydrous), reagent grade

-

Sulfuric Acid (H₂SO₄), concentrated (98%)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Ethyl Acetate, reagent grade

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

TLC plates (Silica gel 60 F₂₅₄)

-

Developing solvent (e.g., 3:1 Hexanes:Ethyl Acetate)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-2-hydroxybenzoic acid (e.g., 10.0 g, 1.0 eq).

-

Reagent Addition: Add an excess of anhydrous methanol (e.g., 100 mL). The large excess serves as both solvent and reagent, driving the equilibrium towards the product, in accordance with Le Châtelier's principle.

-

Catalysis: While stirring, carefully and slowly add concentrated sulfuric acid (e.g., 1-2 mL) to the suspension. The acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). Spot the reaction mixture against the starting material. The disappearance of the starting acid spot and the appearance of a new, less polar product spot indicates completion.

-

Quenching & Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice water (approx. 200 mL). This may cause the product to precipitate.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). The organic product will preferentially dissolve in the ethyl acetate layer.

-

Neutralization: Combine the organic layers and wash sequentially with water (1 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL) to neutralize and remove any unreacted sulfuric acid and 3-bromo-2-hydroxybenzoic acid, and finally with brine (1 x 100 mL) to reduce the amount of dissolved water in the organic layer.

-

Drying & Filtration: Dry the ethyl acetate layer over anhydrous MgSO₄, then filter to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol) to afford this compound as a pure crystalline solid.

Synthesis and Purification Workflow Diagram

The following diagram outlines the logical flow from starting materials to the final, purified product.

Caption: Experimental workflow for the synthesis and purification of this compound.

Structural Elucidation and Characterization

Confirming the structural integrity of the synthesized molecule is paramount. A combination of spectroscopic techniques provides a definitive structural fingerprint. The data presented below are typical expected values based on the compound's structure and analysis of similar molecules.[5][6]

Table 2: Spectroscopic Data for Structural Confirmation

| Technique | Feature | Expected Observation | Rationale |

| ¹H NMR | Aromatic Protons | ~6.9-7.8 ppm | Three distinct signals, likely a triplet and two doublets, consistent with a 1,2,3-trisubstituted benzene ring. |

| Methyl Protons | ~3.9 ppm | A singlet integrating to 3 hydrogens, characteristic of an ester methyl group. | |

| Hydroxyl Proton | ~5-11 ppm | A broad singlet, chemical shift is concentration and solvent dependent. May be shifted downfield due to intramolecular H-bonding. | |

| ¹³C NMR | Carbonyl Carbon | ~170 ppm | Typical chemical shift for an ester carbonyl carbon. |

| Aromatic Carbons | ~110-160 ppm | Six distinct signals, including two quaternary carbons (C-Br and C-OH). | |

| Methyl Carbon | ~52 ppm | Characteristic chemical shift for an ester methyl carbon. | |

| IR Spec. | O-H Stretch | ~3100-3400 cm⁻¹ | Broad absorption band indicative of a hydrogen-bonded hydroxyl group.[5] |

| C-H Stretch (sp²) | ~3000-3100 cm⁻¹ | Aromatic C-H stretching. | |

| C-H Stretch (sp³) | ~2950 cm⁻¹ | Methyl group C-H stretching. | |

| C=O Stretch | ~1670-1690 cm⁻¹ | Strong, sharp absorption for the ester carbonyl. Shifted to lower wavenumber due to conjugation and H-bonding.[5] | |

| C-O Stretch | ~1200-1300 cm⁻¹ | Strong absorption characteristic of the ester C-O bond. | |

| Mass Spec. | Molecular Ion | M⁺ at m/z 230 | Corresponds to the molecular weight with the ⁷⁹Br isotope. |

| Isotopic Peak | M⁺+2 at m/z 232 | A peak of nearly equal intensity to M⁺, which is the definitive signature of a monobrominated compound due to the natural abundance of ⁸¹Br.[7] | |

| Fragmentation | m/z 199/201 | Loss of a methoxy radical (•OCH₃). | |

| Fragmentation | m/z 171/173 | Loss of an ester group (•COOCH₃). |

Characterization Logic Diagram

This diagram illustrates the decision-making process for validating the compound's identity after synthesis.

Caption: Decision workflow for the structural confirmation of this compound.

Reactivity and Applications in Drug Discovery

The synthetic value of this compound lies in the distinct reactivity of its three functional groups, which can be addressed selectively under different reaction conditions.

-

Phenolic Hydroxyl Group: Can undergo O-alkylation (e.g., Williamson ether synthesis) or O-acylation to introduce diverse substituents or to act as a protecting group.

-

Methyl Ester: Susceptible to hydrolysis back to the carboxylic acid, reduction to a primary alcohol, or conversion to an amide via aminolysis.

-

Aryl Bromide: Serves as an excellent handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination). This is arguably its most powerful feature, allowing for the construction of carbon-carbon and carbon-heteroatom bonds, thereby enabling rapid diversification and the synthesis of complex drug-like molecules.

Application Case Study: Synthesis of Substituted 2-Hydroxybenzophenones

The 2-hydroxybenzophenone scaffold is a "privileged structure" in medicinal chemistry, found in numerous compounds with a wide range of biological activities.[8][9] this compound is a precursor for analogs of this scaffold. A common synthetic route involves a Grignard reaction followed by oxidation.

Exemplary Protocol: Synthesis of (3-bromo-2-hydroxyphenyl)(phenyl)methanone

Causality: This protocol uses a Grignard reaction to form a new carbon-carbon bond between the ester carbonyl of the starting material and a phenyl group. The hydroxyl group must first be protected to prevent it from quenching the highly basic Grignard reagent. A subsequent oxidation step converts the resulting secondary alcohol to the target benzophenone.

Step-by-Step Methodology:

-

Protection: Protect the phenolic hydroxyl group of this compound (e.g., as a methoxymethyl (MOM) ether) to prevent interference in the next step.

-

Grignard Reaction: Prepare Phenylmagnesium bromide (a Grignard reagent) from bromobenzene and magnesium turnings in anhydrous THF.

-

Addition: Cool the solution of the protected starting material in anhydrous THF to 0°C. Slowly add the prepared Phenylmagnesium bromide solution dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Hydrolysis: Carefully quench the reaction by slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Work-up & Oxidation: Extract the product into ether, dry the organic layer, and concentrate. Without isolating the intermediate alcohol, dissolve the crude material in a suitable solvent (e.g., acetone) and treat with an oxidizing agent like Jones reagent until a persistent orange color is observed.

-

Deprotection & Purification: Work up the oxidation reaction. If necessary, deprotect the MOM ether under acidic conditions. Purify the final product by column chromatography on silica gel to yield the target 2-hydroxybenzophenone derivative.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. It is classified as an irritant and is harmful if swallowed or inhaled.[3]

Table 3: GHS Hazard and Precautionary Information

| Category | Code | Statement |

| Hazard | H302 | Harmful if swallowed.[3] |

| H315 | Causes skin irritation.[3] | |

| H319 | Causes serious eye irritation.[3] | |

| H335 | May cause respiratory irritation.[3] | |

| Precautionary | P261 | Avoid breathing dust. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

Handling Recommendations:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

-

Avoid generating dust.

-

Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials.[3][4]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a strategically functionalized aromatic compound with significant potential as a building block in organic synthesis. Its well-defined structure, accessible synthesis, and the orthogonal reactivity of its functional groups make it a valuable intermediate for constructing complex molecules. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthesis, and reactivity profile, as outlined in this guide, is key to leveraging its full synthetic potential.

References

- 1. scbt.com [scbt.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 28165-45-9 [sigmaaldrich.com]

- 4. This compound | 28165-45-9 [chemicalbook.com]

- 5. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. PubChemLite - this compound (C8H7BrO3) [pubchemlite.lcsb.uni.lu]

- 8. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic Guide to Methyl 3-bromo-2-hydroxybenzoate

Introduction

Methyl 3-bromo-2-hydroxybenzoate is a halogenated derivative of methyl salicylate. Its structural complexity, featuring an ester, a hydroxyl group, and a bromine atom on an aromatic ring, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The precise arrangement of these functional groups dictates its reactivity and potential applications. Therefore, unambiguous structural confirmation and purity assessment are paramount for any research or development endeavor involving this compound.

This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound. We will delve into Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is designed for researchers, scientists, and drug development professionals, offering not just the data, but the underlying principles and experimental rationale, ensuring a thorough and validated understanding of the molecule's spectroscopic signature.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following standardized numbering scheme for this compound (Molecular Formula: C₈H₇BrO₃, Monoisotopic Mass: 229.95786 Da) will be used throughout this guide.[1][2]

Caption: Structure of this compound with IUPAC numbering.

Proton (¹H) NMR Spectroscopy

2.1 Principle & Experimental Rationale ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms (protons) in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

Experimental Protocol: A standard protocol involves dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferring it to a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

Solvent Choice: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. However, acidic protons, like the hydroxyl proton in this molecule, may undergo rapid exchange and appear as a broad, sometimes unobservable, signal. DMSO-d₆ is an excellent alternative as it forms hydrogen bonds with the -OH proton, slowing down exchange and resulting in a sharper, more defined peak that can be observed coupling to neighboring protons.

-

Spectrometer Frequency: Data is typically acquired on a 400 MHz or 500 MHz spectrometer. Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving the complex splitting patterns in the aromatic region.

Caption: Workflow for ¹H NMR analysis.

2.2 Data Summary and Interpretation

The following table summarizes the predicted ¹H NMR spectral data.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) | Assignment |

| ~10.5 - 11.5 | Singlet (broad) | 1H | - | 2-OH |

| ~7.70 | Doublet of Doublets (dd) | 1H | J ≈ 8.0, 1.5 | H-6 |

| ~7.55 | Doublet of Doublets (dd) | 1H | J ≈ 8.0, 1.5 | H-4 |

| ~6.90 | Triplet (t) | 1H | J ≈ 8.0 | H-5 |

| ~3.95 | Singlet (s) | 3H | - | 8-OCH₃ |

Detailed Interpretation:

-

Hydroxyl Proton (2-OH): This proton is highly deshielded due to the electronegativity of the oxygen atom and potential intramolecular hydrogen bonding with the adjacent carbonyl group. It typically appears as a broad singlet far downfield. In a DMSO-d₆ solvent, this peak would be sharper.

-

Aromatic Protons (H-4, H-5, H-6): These three protons form an AMX spin system.

-

H-5: This proton is flanked by H-4 and H-6, both at a distance of 3 bonds (ortho-coupling). It will therefore appear as a triplet with a coupling constant of approximately 8.0 Hz. It is the most upfield of the aromatic signals due to being meta to the electron-withdrawing bromine and ester groups.

-

H-4 and H-6: These protons are ortho to H-5, resulting in a large coupling (J ≈ 8.0 Hz). They are also meta to each other, resulting in a smaller coupling (J ≈ 1.5 Hz). This leads to a doublet of doublets pattern for each. H-6 is typically the most downfield of the aromatic protons due to being ortho to the electron-withdrawing carbonyl group.

-

-

Methyl Protons (8-OCH₃): These three protons are in an equivalent chemical environment and are not adjacent to any other protons, so they appear as a sharp singlet. The signal is shifted downfield to ~3.95 ppm due to the deshielding effect of the adjacent oxygen atom.

-

Trustworthiness Check: The integration values (1H:1H:1H:3H) directly correspond to the number of protons in each unique environment, validating the assignments. The observed splitting patterns and coupling constants are consistent with the substitution pattern on the aromatic ring.

Carbon-13 (¹³C) NMR Spectroscopy

3.1 Principle & Experimental Rationale ¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. The chemical shift of each carbon provides insight into its bonding and electronic environment.

Experimental Protocol: The same sample prepared for ¹H NMR can be used. ¹³C NMR spectra are almost universally acquired with broadband proton decoupling.

-

Causality of Decoupling: In a non-decoupled spectrum, ¹³C-¹H coupling would split each carbon signal into a multiplet, complicating the spectrum. Broadband proton decoupling irradiates all proton frequencies simultaneously, which collapses these multiplets into single sharp lines (singlets) for each unique carbon atom. This vastly simplifies interpretation and improves the signal-to-noise ratio.

3.2 Data Summary and Interpretation

The following table summarizes the predicted ¹³C NMR spectral data.

| Chemical Shift (δ) (ppm) | Assignment | Rationale |

| ~170.0 | C-7 (C=O) | Carbonyl carbons in esters appear in this characteristic downfield region. |

| ~158.0 | C-2 (C-OH) | Aromatic carbon attached to an electronegative oxygen atom is significantly deshielded. |

| ~138.0 | C-4 | Aromatic CH carbon ortho to the bromine atom. |

| ~130.0 | C-6 | Aromatic CH carbon ortho to the carbonyl group. |

| ~120.0 | C-5 | Aromatic CH carbon. |

| ~115.0 | C-1 | Quaternary aromatic carbon attached to the ester group. |

| ~110.0 | C-3 (C-Br) | Aromatic carbon attached to bromine; the "heavy atom effect" of bromine shifts this upfield relative to what might be expected based on electronegativity alone. |

| ~52.5 | C-8 (-OCH₃) | Aliphatic carbon of the methyl ester group. |

Detailed Interpretation:

-

The spectrum is expected to show 8 distinct signals, corresponding to the 8 unique carbon atoms in the molecule.

-

The carbonyl carbon (C-7) is the most deshielded and appears furthest downfield.

-

The aromatic carbons appear in the typical range of ~110-160 ppm. The carbon bearing the hydroxyl group (C-2) is the most downfield in this region due to the strong deshielding effect of the oxygen atom. The carbons attached to bromine (C-3) and the ester group (C-1) are quaternary and would typically show lower intensity peaks.

-

The methyl carbon (C-8) is the only aliphatic carbon and appears furthest upfield.

Infrared (IR) Spectroscopy

4.1 Principle & Experimental Rationale IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups have characteristic absorption frequencies, making IR an excellent tool for functional group identification.

Experimental Protocol: For a solid sample, the Attenuated Total Reflectance (ATR) method is a modern and convenient choice. A small amount of the solid is pressed against a high-refractive-index crystal (e.g., diamond or germanium). An IR beam is passed through the crystal in such a way that it reflects internally, creating an evanescent wave that penetrates a short distance into the sample.

-

Why ATR? This technique requires minimal sample preparation compared to traditional methods like KBr pellets. It is non-destructive and provides high-quality, reproducible spectra of solid samples.

4.2 Data Summary and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3300 - 3000 | Broad, Strong | O-H stretch (Phenolic hydroxyl) |

| ~3070 | Medium | C-H stretch (Aromatic) |

| ~2960 | Medium | C-H stretch (Aliphatic, -CH₃) |

| ~1680 | Strong, Sharp | C=O stretch (Ester carbonyl) |

| ~1600, ~1450 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1250 | Strong | C-O stretch (Ester, Ar-O) |

| Below 800 | Medium | C-Br stretch, C-H out-of-plane bending |

Detailed Interpretation:

-

O-H Stretch: A very prominent, broad absorption band is expected between 3300-3000 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group. The broadness is a result of the varying strengths of hydrogen bonds in the solid state.

-